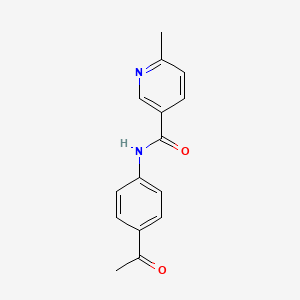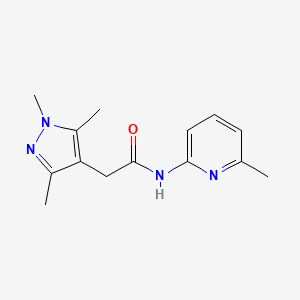
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produce antibodies. TAK-659 has been studied extensively for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.
Mecanismo De Acción
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide works by selectively inhibiting BTK, a protein that is essential for B cell development and activation. BTK is a key mediator of B cell receptor signaling, which is necessary for B cell activation and proliferation. By inhibiting BTK, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide effectively blocks B cell receptor signaling and suppresses B cell activation and proliferation.
Biochemical and Physiological Effects
In preclinical studies, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to effectively inhibit BTK and suppress B cell activation and proliferation. This has led to its investigation as a potential therapy for various autoimmune diseases. In addition, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have minimal off-target effects and a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. In addition, its selectivity for BTK makes it a useful tool for studying B cell signaling and function. However, one limitation of N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is that it has not yet been extensively studied in clinical trials, so its efficacy and safety in humans are still unknown.
Direcciones Futuras
There are several potential future directions for research on N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is its potential use in combination with other therapies for autoimmune diseases. For example, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide may be used in combination with anti-inflammatory drugs or other immunosuppressive agents to achieve greater efficacy in treating autoimmune diseases. Another potential direction is the investigation of N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in other disease models, such as cancer, where BTK has been implicated in tumor growth and progression. Finally, further studies are needed to determine the safety and efficacy of N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in clinical trials, which will be necessary for its eventual approval as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves several steps, starting with the reaction of 2-amino-6-methylpyridine with acetic anhydride to form N-acetyl-2-amino-6-methylpyridine. This compound is then reacted with 1,3,5-trimethylpyrazole-4-carboxylic acid to form the desired product, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. The final compound is obtained in high yield and purity using standard purification techniques.
Aplicaciones Científicas De Investigación
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to effectively inhibit BTK and suppress B cell activation and proliferation. This has led to its investigation as a potential therapy for diseases such as rheumatoid arthritis, lupus, and multiple sclerosis, which are characterized by abnormal B cell activity and autoantibody production.
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9-6-5-7-13(15-9)16-14(19)8-12-10(2)17-18(4)11(12)3/h5-7H,8H2,1-4H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFNVLESUCCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



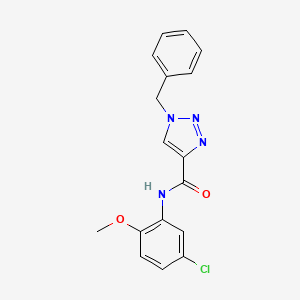
![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7457396.png)
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)
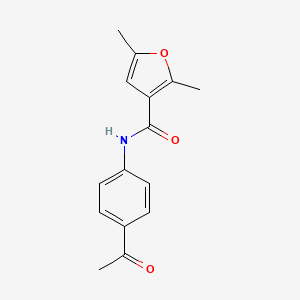
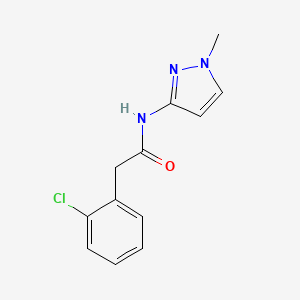
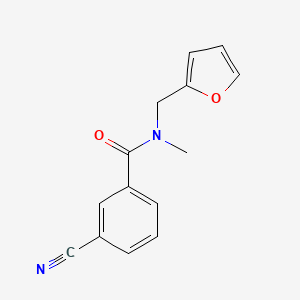
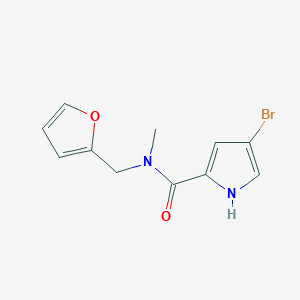
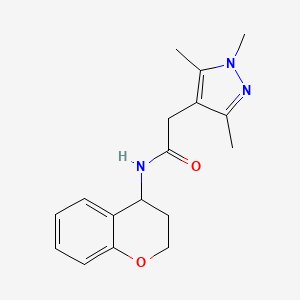
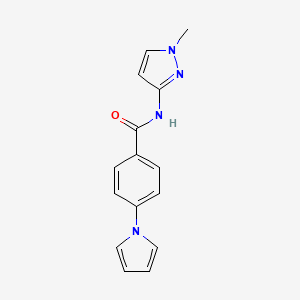
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)
